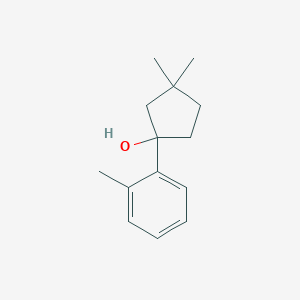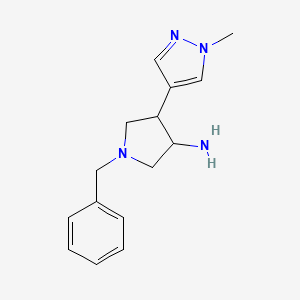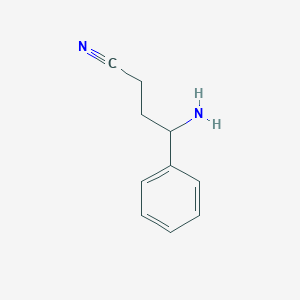![molecular formula C13H18ClNO B13255061 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine](/img/structure/B13255061.png)
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine is a chemical compound with the molecular formula C13H18ClNO It is known for its unique structure, which includes a piperidine ring substituted with a chloromethyl group and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine typically involves the chloromethylation of 4-methoxypiperidine. One common method includes the reaction of 4-methoxypiperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures (5-10°C) . This method provides good yields and is relatively straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chloromethyl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine depends on its specific application and the target moleculeFor example, the chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar structure but lacks the piperidine ring.
N-tert-Butyl-O-1-[4-(chloromethyl)phenyl]ethyl-N-(2-methyl-1): Contains a similar chloromethyl group but with different substituents
Uniqueness
1-[4-(Chloromethyl)phenyl]-4-methoxypiperidine is unique due to the presence of both the piperidine ring and the methoxy group on the phenyl ring
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-[4-(chloromethyl)phenyl]-4-methoxypiperidine |
InChI |
InChI=1S/C13H18ClNO/c1-16-13-6-8-15(9-7-13)12-4-2-11(10-14)3-5-12/h2-5,13H,6-10H2,1H3 |
InChI Key |
SFVYIMQJERSTJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


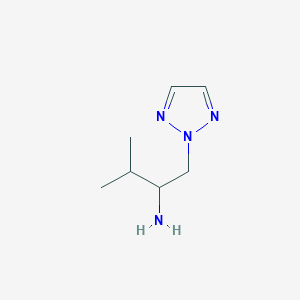
![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)
![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
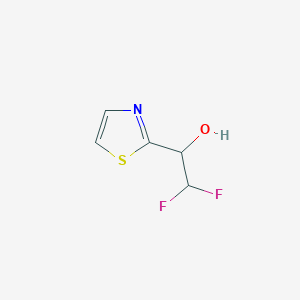
![2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13255011.png)
![1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13255015.png)
amine](/img/structure/B13255018.png)
